

Spectroscopic Profile of Octanal: A Technical Guide

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Compound of Interest

Compound Name: Octanal

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This technical guide provides a comprehensive overview of the spectroscopic data for **octanal**, a medium-chain aldehyde significant in various industrial applications, including flavor, fragrance, and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **octanal**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **octanal** is characterized by a distinct aldehyde proton signal downfield and overlapping signals for the aliphatic chain protons.

Table 1: ^1H NMR Chemical Shift Data for **Octanal**

Assignment	Chemical Shift (δ) in ppm	Solvent	Frequency
-CHO	9.76	CDCl ₃	90 MHz
-CH ₂ -CHO	2.41	CDCl ₃	90 MHz
-CH ₂ -	1.63	CDCl ₃	90 MHz
-(CH ₂) ₄ -	1.30	CDCl ₃	90 MHz
-CH ₃	0.88	CDCl ₃	90 MHz

Data sourced from various chemical databases.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **octanal** molecule.

Table 2: ¹³C NMR Chemical Shift Data for **Octanal**

Assignment	Chemical Shift (δ) in ppm	Solvent	Frequency
C=O	202.3	CDCl ₃	25.16 MHz
-CH ₂ -CHO	43.9	CDCl ₃	25.16 MHz
-(CH ₂) ₅ -	31.7, 29.2, 29.1, 24.2, 22.1	CDCl ₃	25.16 MHz
-CH ₃	14.0	CDCl ₃	25.16 MHz

Data sourced from various chemical databases.[\[3\]](#)[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **octanal** shows characteristic absorption bands for the aldehyde functional group

and the alkyl chain.

Table 3: Key IR Absorption Bands for **Octanal**

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)
C=O (aldehyde)	Stretch	1730 (Saturated aldehyde)
C-H (aldehyde)	Stretch	2720 and 2820 (two distinct bands)
C-H (alkane)	Stretch	2850-2960

Note: The exact position of the C=O stretch can be lowered by conjugation.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **octanal** exhibits a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Octanal**

m/z	Relative Intensity (%)	Assignment
128	Low	[M] ⁺ (Molecular Ion)
84	High	[M - C ₂ H ₄ O] ⁺ (McLafferty Rearrangement)
57	High	[C ₄ H ₉] ⁺
44	High	[CH ₃ CHO] ⁺
43	100	[C ₃ H ₇] ⁺ (Base Peak)

The molecular ion peak for aldehydes is often weak. The McLafferty rearrangement is a characteristic fragmentation for aldehydes with a gamma-hydrogen.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh 5-20 mg of **octanal** for ^1H NMR or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
 - Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final solution height in the NMR tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H and/or ^{13}C NMR spectra using standard instrument parameters. For ^1H NMR, a sufficient number of scans are typically acquired within a few minutes. For ^{13}C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ^{13}C isotope.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture and oils.
 - Place one to two drops of liquid **octanal** onto the center of one salt plate.
 - Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract absorbances from atmospheric CO_2 and water vapor.
 - Acquire the IR spectrum of the **octanal** sample.
 - After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.

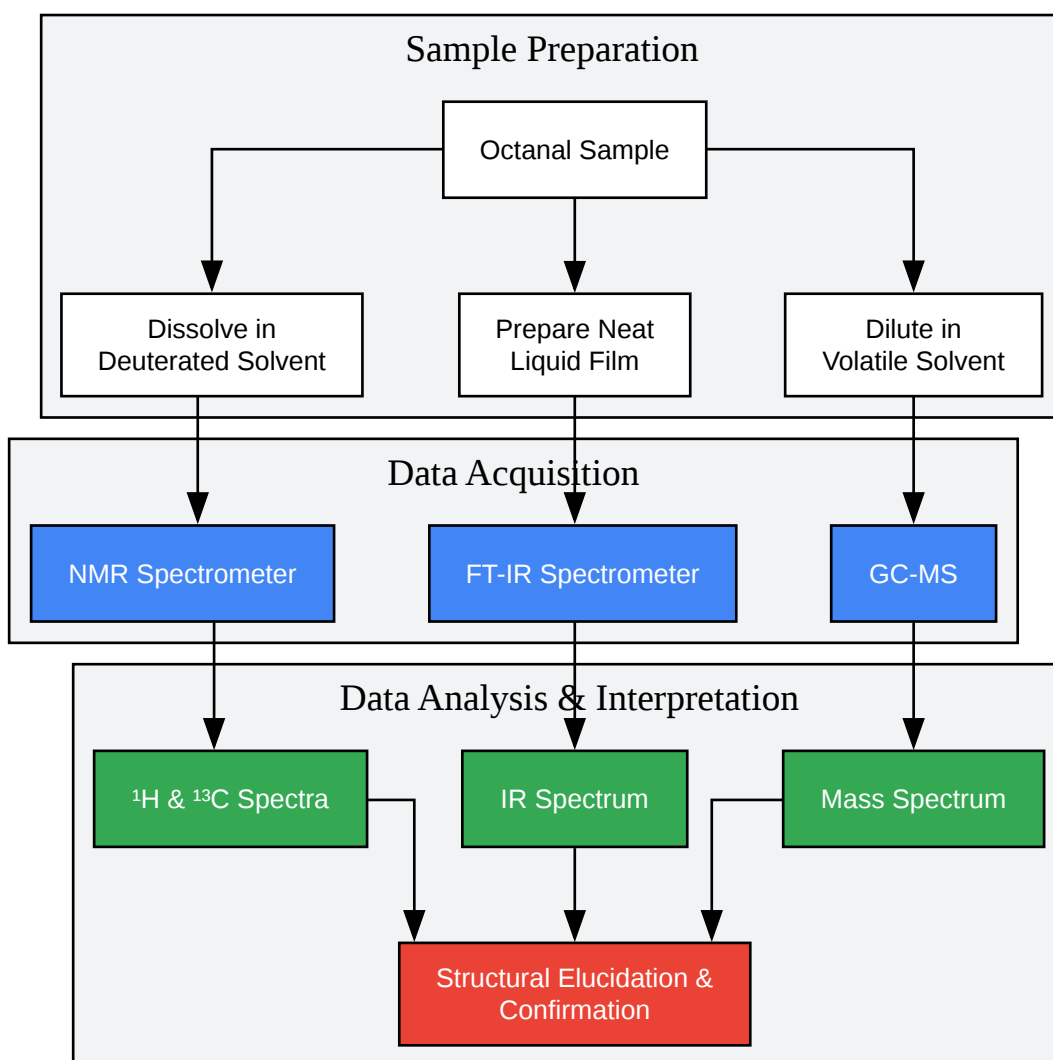
Mass Spectrometry Protocol (Electron Ionization - GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **octanal** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be appropriate for the instrument's sensitivity, typically in the parts-per-million (ppm) range.

- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the gas chromatograph (GC) inlet.
 - The **octanal** is vaporized and separated from the solvent and any impurities on the GC column.
 - As **octanal** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, **octanal** molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **octanal**.



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Caption: Workflow for Spectroscopic Analysis of **Octanal**.

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